Desmethyldiazepam-d5

Overview

Description

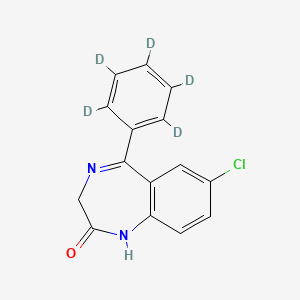

Desmethyldiazepam-d5 (Nordiazepam-d5, CAS 65891-80-7) is a deuterium-labeled analogue of nordiazepam, a benzodiazepine metabolite of diazepam. It serves as a stable isotopic internal standard for quantitative analysis of nordiazepam in forensic, toxicological, and pharmaceutical research . Structurally, it replaces five hydrogen atoms with deuterium on the benzene ring, yielding a molecular formula of C₁₅H₁₀D₅ClN₂O and a molecular weight of 275.74 . The compound is supplied as a methanol solution (1 mg/mL) or bulk powder, with storage recommendations at +5°C to ensure stability . Its primary application lies in mass spectrometry (MS)-based methods, where isotopic labeling minimizes interference with the target analyte .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nordiazepam-d5 involves the deuteration of nordiazepam. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without altering the chemical structure of nordiazepam .

Industrial Production Methods

Industrial production of nordiazepam-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nordiazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Nordiazepam-d5 can be oxidized to form oxazepam-d5, another benzodiazepine derivative.

Reduction: Reduction reactions can convert nordiazepam-d5 to desmethyldiazepam-d5.

Substitution: Substitution reactions can occur at the benzene ring or the diazepine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

Oxazepam-d5: Formed through oxidation.

This compound: Formed through reduction.

Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Nordiazepam-d5 is widely used in scientific research, particularly in the fields of analytical chemistry, toxicology, and pharmacokinetics. Its applications include:

Quantitative Analysis: Used as an internal standard in LC-MS and GC-MS for the quantification of nordiazepam and its metabolites in biological samples.

Forensic Analysis: Employed in forensic toxicology to detect and quantify benzodiazepines in biological specimens.

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of nordiazepam and related compounds in various biological systems.

Clinical Toxicology: Applied in clinical toxicology to monitor therapeutic drug levels and detect drug abuse.

Mechanism of Action

Nordiazepam-d5, like nordiazepam, exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent reduction in neuronal excitability. The primary molecular targets are the GABA-A receptor and its benzodiazepine binding site .

Comparison with Similar Compounds

Comparison with Nordiazepam (Unlabeled)

Nordiazepam (CAS 1088-11-5) is the non-deuterated parent compound of Desmethyldiazepam-d5. As the active metabolite of diazepam, it retains anxiolytic and sedative properties . Key distinctions include:

- Molecular Weight: 270.71 (Nordiazepam) vs. 275.74 (this compound), reflecting the five deuterium substitutions .

- Analytical Role: Nordiazepam is the target analyte in drug monitoring, while this compound acts as an internal standard to enhance quantification accuracy .

- Regulatory Status: Nordiazepam is regulated as a Schedule IV drug in the U.S., whereas its deuterated counterpart is exempt from controlled substance regulations when used as a reference material .

Comparison with Diazepam

Diazepam (CAS 439-14-5), the progenitor of nordiazepam, differs structurally by the presence of a methyl group at the N1 position (C₁₆H₁₃ClN₂O, MW 284.7) . Notable contrasts include:

- Metabolism: Diazepam is metabolized to nordiazepam, making this compound critical for tracking this biotransformation .

- Applications : Diazepam is used clinically as an anxiolytic, while this compound is restricted to analytical workflows (e.g., method validation, quality control) .

- Storage : Diazepam requires storage at -20°C for long-term stability, whereas this compound remains stable at +5°C .

Comparison with Diazepam-d5

Diazepam-d5 (CAS 65854-76-4) is a deuterated variant of diazepam, with five deuterium atoms on the phenyl ring (C₁₆H₈D₅ClN₂O, MW 289.8) . Key differences from this compound include:

- Structural Focus: Diazepam-d5 retains the N1 methyl group absent in nordiazepam and this compound .

- Analytical Use: Diazepam-d5 quantifies diazepam levels, while this compound targets its metabolite, nordiazepam .

- Storage : Diazepam-d5 is stored at room temperature, contrasting with the refrigerated storage of this compound .

Analytical and Regulatory Considerations

- Deuterium Placement : this compound’s deuteriums are on the benzene ring, whereas Diazepam-d5 labels the phenyl group, reflecting their distinct metabolic pathways .

- Method Validation : Both deuterated compounds are validated under ISO/IEC 17025 standards for reference materials, ensuring reliability in forensic and pharmaceutical testing .

Biological Activity

Desmethyldiazepam-d5, a deuterated analog of desmethyldiazepam, is primarily utilized in research for its unique properties that enhance the study of benzodiazepine pharmacokinetics and toxicology. This article explores its biological activity, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H10D5ClN2O and a molecular weight of approximately 275.74 g/mol. The presence of deuterium allows for distinct nuclear magnetic resonance (NMR) and mass spectrometry profiles, facilitating accurate identification and quantification in biological samples.

As a benzodiazepine derivative, this compound exhibits several biological activities:

- Sedative Effects : Like other benzodiazepines, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.

- Pharmacokinetics : The stable isotopic labeling with deuterium aids in tracking drug metabolism without interference from non-labeled compounds, making it invaluable for pharmacokinetic studies .

Applications in Research

This compound is primarily used in the following areas:

- Forensic Toxicology : It is employed to detect and quantify benzodiazepines in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application is crucial for forensic analysis in postmortem investigations .

- Pharmacokinetic Studies : Researchers utilize this compound to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of benzodiazepines. Its unique isotopic signature allows for precise tracking of drug dynamics in vivo .

- Entomotoxicology : The compound has been used to study the effects of benzodiazepines on insect larvae, providing insights into toxicological analyses relevant to forensic investigations.

Pharmacokinetic Studies

A study utilizing this compound demonstrated its effectiveness in understanding the pharmacokinetics of benzodiazepines. The compound was shown to facilitate rapid hydrolysis in urine samples, significantly reducing processing time compared to traditional methods. This efficiency is particularly beneficial in clinical settings where timely results are critical .

Case Studies

In a postmortem forensic analysis involving multiple cases from the Netherlands Forensic Institute, desmethyldiazepam was detected alongside other benzodiazepines. The study highlighted its role in understanding postmortem redistribution patterns and the implications for toxicological interpretations .

| Benzodiazepine | Median Concentration (C/P Ratio) | Significance |

|---|---|---|

| Diazepam | 0.005 | High |

| Desmethyldiazepam | 0.005 | High |

| Temazepam | 0.05 | Moderate |

This table summarizes findings from forensic cases where desmethyldiazepam was analyzed alongside other substances, indicating its relevance in toxicological assessments.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Desmethyldiazepam-d5 in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for deuterated compounds. Key parameters include monitoring mass transitions (e.g., m/z 290 → 198 for this compound) to distinguish it from non-deuterated analogs. Internal standardization with deuterated compounds minimizes matrix effects and improves accuracy . Calibration curves should span the expected concentration range, validated with precision (CV <15%) and accuracy (85–115%) criteria .

Q. How is this compound synthesized for use as an analytical reference standard?

Synthesis involves isotopic labeling via hydrogen-deuterium exchange or deuterated precursor reactions. For example, deuteration at specific positions (e.g., methyl or aromatic groups) is achieved using deuterated reagents like D₂O or deuterated alkyl halides. Purity is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS to ensure isotopic enrichment >98% .

Q. What criteria ensure the purity of this compound in pharmaceutical research?

Purity is assessed using chromatographic methods (HPLC/UV or UPLC-PDA) and spectroscopic techniques (NMR, FTIR). Impurity profiling (e.g., residual non-deuterated analogs or degradation products) follows guidelines from pharmacopeias (e.g., USP or EP), with acceptance thresholds ≤0.1% for major impurities .

Q. How does this compound differ pharmacokinetically from its non-deuterated analog?

Deuterated analogs like this compound exhibit slower metabolic clearance due to the kinetic isotope effect, which stabilizes C-D bonds against enzymatic breakdown. Comparative studies in vitro (e.g., liver microsomes) and in vivo (rodent models) quantify differences in half-life (t₁/₂) and metabolic pathways .

Advanced Research Questions

Q. How can researchers validate an LC-MS/MS method using this compound as an internal standard?

Validation follows ICH Q2(R1) guidelines , including:

- Linearity : R² ≥0.99 over the calibration range.

- Accuracy/Precision : Intra-/inter-day CV <15% and recovery 85–115%.

- Matrix Effects : Assessed by comparing spike-in recovery in biological vs. solvent matrices.

- Stability : Bench-top, freeze-thaw, and long-term stability under storage conditions .

Q. What strategies mitigate isotopic interference when using this compound in high-resolution mass spectrometry (HRMS)?

To avoid interference from non-deuterated analogs or metabolic derivatives:

- Use mass resolution >30,000 to distinguish m/z shifts (e.g., +5 Da for d5 labeling).

- Employ dynamic exclusion to prevent co-elution of isobaric compounds.

- Validate selectivity via spiked blank matrices .

Q. How can stability studies for this compound be designed under physiological conditions?

Stability is tested under varying pH (1–9) , temperature (4–37°C) , and oxidative conditions (e.g., H₂O₂). Samples are analyzed at intervals (0–24 hours) using LC-MS/MS. Degradation products (e.g., hydrolyzed or oxidized derivatives) are identified via MS/MS fragmentation patterns .

Q. What experimental approaches resolve discrepancies in reported pharmacokinetic data for this compound?

Contradictions in data (e.g., variable t₁/₂) are addressed by:

- Standardizing protocols : Consistent dosing, sampling times, and species/strain selection.

- Cross-lab validation : Collaborative studies using shared reference standards.

- Meta-analysis : Systematic review of literature to identify confounding variables (e.g., diet, enzyme induction) .

Q. How do researchers compare the metabolic pathways of this compound and its non-deuterated analog?

Pathways are elucidated via tracer studies (e.g., ¹⁴C-labeled compounds) and metabolite profiling using HRMS. Key steps include:

- Phase I metabolism : Cytochrome P450 isoform-specific assays (e.g., CYP3A4/5).

- Phase II conjugates : Glucuronidation/sulfation rates quantified via enzymatic hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) and ANOVA are used to compare efficacy/safety endpoints. For small sample sizes, non-parametric tests (Mann-Whitney U) or Bayesian hierarchical models improve robustness. Data reproducibility is ensured via power analysis and replication in independent cohorts .

Properties

IUPAC Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLHCDWDRPJGD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675807 | |

| Record name | Nordiazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65891-80-7 | |

| Record name | Nordiazepam D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordiazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldiazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORDIAZEPAM D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.